molecular formula C15H19NO2 B017473 (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester CAS No. 130609-48-2

(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester

Cat. No.: B017473
CAS No.: 130609-48-2
M. Wt: 245.32 g/mol
InChI Key: KEDWLCOPRDSQBB-MCIONIFRSA-N
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Description

(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester is a bicyclic amino acid derivative characterized by a fused bicyclo[3.3.0]octane scaffold. The compound’s stereochemistry (1R,3S,5R) is critical for its biological and chemical properties. It serves as a key intermediate in synthesizing pharmaceuticals, notably angiotensin-converting enzyme (ACE) inhibitors like ramipril . The benzyl ester moiety enhances lipophilicity, aiding in purification and synthetic manipulation.

Synthesis: The compound is synthesized via enantioselective resolution using L-(+)-mandelic acid, achieving 83% yield for the (S,S,S)-enantiomer during ramipril production . Its hydrochloride salt form (CAS 87269-87-2) is also commercially available, with a melting point of 180°C and molecular weight 281.78 g/mol .

Properties

IUPAC Name

benzyl (2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14/h1-3,5-6,12-14,16H,4,7-10H2/t12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDWLCOPRDSQBB-MCIONIFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H](N[C@@H]2C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449747
Record name benzyl (2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130609-48-2
Record name benzyl (2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enamine Formation and Alkylation

The foundational synthesis begins with enamine intermediates, such as pyrrolidinocyclopentene or morpholinocyclopentene, which are alkylated with β-halogeno-α-amino-carboxylic acid esters (e.g., methyl 2-acetamino-3-chloropropionate). This step introduces the cyclopentane framework while preserving the amino acid backbone. For example, methyl cyclopentanonylacetamidopropionate is generated via nucleophilic substitution, leveraging the reactivity of the β-chloro group.

Cyclization and Ester Cleavage

Cyclization of the alkylated product is achieved under strong acidic conditions (e.g., aqueous HCl), facilitating intramolecular amide bond formation and ester cleavage. This step yields the bicyclic iminoester core, which is subsequently hydrogenated using palladium on carbon (Pd/C) under normal hydrogen pressure to produce racemic 2-azabicyclo[3.3.0]octane-3-carboxylic acid. The benzyl ester derivative is then obtained via esterification with benzyl alcohol and thionyl chloride, achieving yields of 80–95%.

Key Reaction Conditions:

StepReagents/ConditionsYield
Enamine AlkylationPyrrolidinocyclopentene, β-chloro ester85–90%
Cyclization6M HCl, reflux90–95%
HydrogenationPd/C, H₂ (1 atm), ethanol80–85%
EsterificationThionyl chloride, benzyl alcohol90–95%

Diastereomeric Resolution via Chiral Acid Complexation

Racemic Ester Preparation

The racemic benzyl ester is synthesized via esterification of the racemic carboxylic acid. This intermediate is then treated with chiral resolving agents such as N-benzyloxycarbonyl-L-phenylalanine in ethyl acetate/methyl tert-butyl ether (MTBE). The diastereomeric salts formed are separated via fractional crystallization, with the (1R,3S,5R)-enantiomer preferentially crystallizing.

Salt Disproportionation and Ester Isolation

The resolved salt is treated with sodium bicarbonate to liberate the free benzyl ester, which is extracted into organic solvents and purified via recrystallization. This method achieves enantiomeric excess (ee) >99% and is scalable for industrial production.

Resolution Parameters:

ParameterValue
Resolving AgentN-Benzyloxycarbonyl-L-phenylalanine
Solvent SystemEthyl acetate/MTBE (1:5 v/v)
Crystallization Temp0–5°C
Enantiomeric Excess>99%

Alternative Synthetic Approaches

Radical Cyclization

Radical-mediated cyclization using tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) has been reported for related 8-azabicyclo[3.2.1]octanes. Though untested for the target ester, this approach offers a route to strained bicyclic systems without acidic conditions.

Process Optimization and Industrial Scale-Up

Combined Reaction Sequences

Patent US7935831B2 integrates enamine alkylation, cyclization, and hydrogenation into a single reactor, minimizing intermediate isolation and improving throughput. This "telescoped" process reduces polymerization side reactions and achieves 70–75% overall yield for the racemic ester.

Solvent and Catalyst Recycling

Ethanol and Pd/C are recycled via filtration and distillation, reducing material costs. The chiral resolving agent (N-benzyloxycarbonyl-L-phenylalanine) is recovered via acid-base extraction and reused, enhancing sustainability.

Analytical Characterization

Stereochemical Confirmation

The cis,endo-configuration is verified via X-ray crystallography and nuclear Overhauser effect (NOE) NMR spectroscopy. The benzyl ester’s (1R,3S,5R) stereochemistry correlates with distinct 1^1H NMR signals at δ 3.8–4.2 ppm (m, H-3 and H-5) and δ 5.1–5.3 ppm (s, benzyl CH₂).

Purity Assessment

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) confirms enantiopurity, while elemental analysis validates stoichiometry.

Applications in Pharmaceutical Synthesis

The benzyl ester serves as a precursor to Ramipril® via peptide coupling with N-(1-S-ethoxycarbonyl-3-phenylpropyl)-S-alanine. Its stability under hydrogenolysis conditions (Pd/C, H₂) allows selective deprotection of other functional groups in complex syntheses .

Chemical Reactions Analysis

Types of Reactions

(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or reduce any present carbonyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the nitrogen atom or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated bicyclic amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of bicyclic amines with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Medically, this compound has potential applications in drug development. Its structure can be modified to create analogs with therapeutic properties, such as enzyme inhibitors or receptor agonists.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins. Its bicyclic structure imparts unique mechanical and chemical properties to these materials.

Mechanism of Action

The mechanism by which (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, which can be exploited to design compounds with high affinity and selectivity.

Comparison with Similar Compounds

Stereoisomers

The compound’s stereochemistry significantly impacts its reactivity and pharmaceutical relevance:

  • (1S,3S,5S)-Enantiomer : Used in ramipril synthesis, demonstrating high enantioselectivity in ACE inhibition .
  • (1R,3R,5R)-Enantiomer : Studied alongside the (1S,3S,5S) isomer in stereoselective reactions with chiral selectors (e.g., camphanic acid, α-phenylethylamine), showing divergent binding affinities .

Key Difference : The (S,S,S)-enantiomer is pharmacologically active in ACE inhibitors, while the (R,R,R)-form may lack efficacy due to stereochemical mismatch with biological targets .

Structural Analogues with Varied Bicyclic Scaffolds

a) Bicyclo[3.1.0]hexane Derivatives
  • The tert-butoxycarbonyl (Boc) group offers orthogonal protection compared to the benzyl ester, improving stability in acidic conditions .
b) Bicyclo[2.2.2]octane Derivatives
  • Contains a methylene group, introducing additional steric hindrance .

Comparison Table :

Compound Bicyclic System Substituent Molecular Weight (g/mol) Key Application
Target Compound (Benzyl Ester) [3.3.0]octane Benzyl ester 281.78 (HCl salt) ACE inhibitor intermediate
Bicyclo[3.1.0]hexane Derivative [3.1.0]hexane Boc group 227.26 Peptide synthesis
Bicyclo[2.2.2]octane Derivative [2.2.2]octane Methylene + Boc group 267.32 Lab chemical synthesis

Functional Group Variations

a) 2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester (CAS 1356382-68-7):
  • Features an ethoxycarbonyl and L-alanyl group, expanding its role as a precursor in complex organic syntheses .
  • Higher molecular weight (563.65 g/mol) compared to the parent benzyl ester due to added substituents .
b) Benzyl (1S,2S,3R,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (CAS 53-36-1):
  • Cocaine derivative with a benzoyloxy group and methyl substitution, demonstrating the impact of electronegative groups on bioactivity .

Key Difference : Substituents like ethoxycarbonyl or benzoyloxy modulate solubility and target specificity, making these derivatives suitable for diverse applications (e.g., CNS drugs vs. ACE inhibitors) .

Salt Forms and Impurities

  • Hydrochloride Salt (CAS 87269-87-2):
    • Improved crystallinity and stability compared to the free base, facilitating pharmaceutical formulation .
    • Melting point: 180°C; WGK 2 (water hazard) .
  • Related Impurities :
    • Racemic mixtures (e.g., (±)-benzyl ester hydrochloride, CAS 937779-29-4) are monitored during synthesis to ensure enantiopurity .

Biological Activity

(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester, commonly referred to as a bicyclic compound, has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is defined by the following chemical structure:

  • Molecular Formula : C₁₅H₁₉NO₂
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 130609-48-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways. Its bicyclic structure allows for specific binding interactions that modulate enzyme activity.
  • Receptor Agonism : It has shown potential as a receptor agonist in various biological systems, influencing signaling pathways critical for physiological functions.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Description Reference
Enzyme InhibitionInhibits angiotensin-converting enzyme (ACE), contributing to antihypertensive effects.US 2008/0234493 A1
Receptor InteractionModulates neurotransmitter receptors, influencing mood and cognitive functions.BenchChem
CytotoxicityExhibits selective cytotoxicity against certain cancer cell lines.Science.gov
Degradation Over TimeBiological activity decreases with prolonged exposure; stability is a concern in therapeutic applications.BenchChem

Case Study 1: Antihypertensive Effects

In a clinical study evaluating the antihypertensive effects of compounds derived from this compound, researchers found significant reductions in blood pressure among hypertensive patients treated with derivatives of this compound. The study highlighted the importance of its ACE inhibitory action.

Case Study 2: Cancer Cell Line Testing

A laboratory investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound selectively induced apoptosis in breast and prostate cancer cells while exhibiting minimal toxicity to normal cells.

Q & A

Basic: What synthetic strategies are effective for synthesizing (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester, and how is reaction completion assessed?

Methodological Answer:
The esterification of the bicyclic carboxylic acid with benzyl alcohol is a common approach. Reaction progress can be monitored using thin-layer chromatography (TLC) with silica gel plates and a solvent system such as ethyl acetate/hexane (1:3). For example, TLC plates taken at 1-hour intervals show increasing spot intensity for the product (Rf ~0.5) and diminishing starting material (Rf ~0.3) . Mass spectrometry (MS) with electrospray ionization (ESI) confirms the molecular ion peak at m/z corresponding to the product (e.g., [M+H]⁺ calculated for C₁₅H₁₉NO₂: 246.14) .

Basic: What are the critical handling and storage protocols to maintain compound integrity?

Methodological Answer:

  • Storage: Store at 2–8°C in a dry environment to prevent hydrolysis of the ester group. Use airtight containers with desiccants .
  • Handling: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95 filters) if aerosolization occurs during weighing .
  • Waste Disposal: Collect organic waste in sealed containers and dispose via licensed hazardous waste services to avoid environmental contamination .

Advanced: How can researchers resolve discrepancies in stereochemical assignments of the bicyclic core during synthesis?

Methodological Answer:
Stereochemical integrity is critical due to the compound’s rigid bicyclo[3.3.0]octane structure. Confirmation methods include:

  • X-ray Crystallography: Resolve absolute configuration by growing single crystals in ethyl acetate/hexane and analyzing diffraction patterns .
  • Advanced NMR: Use 2D NOESY to detect spatial proximity between protons (e.g., H-1R and H-5R) and compare with stereoisomeric analogs like benzoylecgonine (ChemSpider ID 395095) .
  • Chiral HPLC: Employ a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers and verify purity (>98%) .

Advanced: What methodologies are recommended for assessing the compound’s stability under different catalytic conditions?

Methodological Answer:
Design accelerated degradation studies to identify decomposition pathways:

pH-Varied Hydrolysis: Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) and identify products using high-resolution MS .

Thermal Stability: Heat samples to 60°C under nitrogen and analyze by TGA/DSC to detect melting points or decomposition exotherms .

Oxidative Stress Testing: Expose to H₂O₂ (3% v/v) and track peroxide-mediated ester cleavage via NMR (disappearance of benzyl ester peak at δ 5.1 ppm) .

Basic: What analytical techniques confirm the compound’s purity and structural identity?

Methodological Answer:

  • HPLC-UV: Use a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.1% formic acid/acetonitrile (70:30). Retention time ~8.2 min; UV detection at 254 nm .
  • FT-IR: Identify ester carbonyl stretch at ~1720 cm⁻¹ and bicyclic amine N-H stretch at ~3300 cm⁻¹ .
  • Elemental Analysis: Verify %C, %H, %N (theoretical for C₁₅H₁₉NO₂: C 69.48%, H 7.39%, N 5.40%) .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting electrophilic regions (e.g., carbonyl carbon) prone to nucleophilic attack .
  • MD Simulations: Simulate solvation in DMSO/water mixtures to predict hydrolysis rates under physiological conditions (e.g., half-life at pH 7.4) .
  • Docking Studies: Model interactions with serine hydrolases to rationalize esterase-mediated degradation pathways .

Basic: What safety precautions are essential given the compound’s potential carcinogenic risk?

Methodological Answer:

  • Carcinogenicity: Classify as a potential carcinogen under IARC/ACGIH guidelines due to structural alerts (e.g., aromatic benzyl groups). Use fume hoods and avoid skin contact .
  • Acute Toxicity Testing: Perform Ames tests (Salmonella typhimurium TA98/TA100) to assess mutagenicity and in vitro cytotoxicity assays (IC₅₀ in HepG2 cells) .

Advanced: How does the benzyl ester group influence the compound’s pharmacokinetic properties in preclinical models?

Methodological Answer:

  • LogP Determination: Measure octanol/water partition coefficient (LogP ~2.5) to predict blood-brain barrier permeability .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Identify metabolites (e.g., hydrolyzed carboxylic acid) .
  • Plasma Protein Binding: Use ultrafiltration followed by HPLC to assess binding (%) to albumin/globulins .

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